2-Chloro-5-formylphenylboronic acid
Overview
Description
2-Chloro-5-formylphenylboronic acid (2-CFPA) is an organic compound that has been widely studied for its various applications in scientific research. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. 2-CFPA is a boronic acid derivative that is often used as a catalyst in organic synthesis. In addition, it has been found to have potential applications in the pharmaceutical and biotechnology industries.
Scientific Research Applications
Medicinal Chemistry: Antimicrobial Activity
Recent discoveries have shown that some 2-formylphenylboronic acids exhibit antimicrobial activity . This activity correlates with the amount of a cyclic isomer formed in DMSO (dimethyl sulfoxide) solution. The presence of the formyl group in 2-Chloro-5-formylphenylboronic acid may contribute to this activity, suggesting potential uses in developing new antimicrobial agents.
Material Science: Functional Group Transformation
In material science, 2-Chloro-5-formylphenylboronic acid can be used to introduce functional groups into materials. The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations . These transformations are crucial for creating materials with specific properties and functions.
Radical Approach in Protodeboronation
A radical approach to catalytic protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation . This transformation is valuable and previously unknown, expanding the synthetic toolbox for chemists.
Total Synthesis of Natural Products
The protodeboronation strategy has been applied in the formal total synthesis of natural products such as d-®-coniceine and indolizidine 209B . This showcases the compound’s role in synthesizing complex molecules that are of interest in various research fields, including pharmacology and biochemistry.
Homologation and Cross-Coupling Reactions
2-Chloro-5-formylphenylboronic acid: is also used in homologations and conjunctive cross-coupling reactions . These reactions are important for extending carbon chains and introducing functional groups, which are essential steps in the synthesis of many organic molecules.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-5-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 2-Chloro-5-formylphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This process is part of the SM coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The 2-Chloro-5-formylphenylboronic acid affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The pharmacokinetics of 2-Chloro-5-formylphenylboronic acid The success of the sm coupling reaction, in which this compound plays a crucial role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of the action of 2-Chloro-5-formylphenylboronic acid are the formation of new carbon–carbon bonds . This is a result of the compound’s role in the SM coupling reaction .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-formylphenylboronic acid are influenced by environmental factors such as reaction conditions . The broad application of the SM coupling reaction, in which this compound is used, arises from the exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound is relatively stable and can function effectively under a variety of conditions.
properties
IUPAC Name |
(2-chloro-5-formylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTXLDYEFFSFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376833 | |
Record name | 2-Chloro-5-formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-formylphenylboronic acid | |
CAS RN |
1150114-78-5 | |
Record name | 2-Chloro-5-formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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